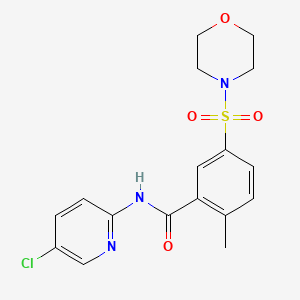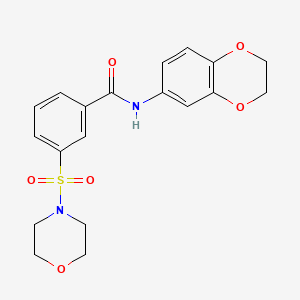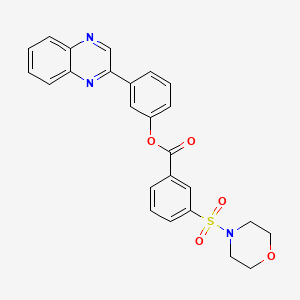
3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE
Overview
Description
3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a complex organic compound that combines quinoxaline and sulfonamide moieties. Quinoxaline derivatives are known for their broad-spectrum biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . The incorporation of the sulfonamide group further enhances its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the condensation of quinoxaline derivatives with sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available quinoxaline and benzoic acid derivatives. The process is optimized for high yield and purity, often employing green chemistry principles to minimize environmental impact .
Types of Reactions:
Oxidation: The quinoxaline moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE involves its interaction with various molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with similar biological activities.
Sulfonamide: Known for its antimicrobial properties.
Quinazoline: Another nitrogen-containing heterocyclic compound with therapeutic potential
Uniqueness: 3-(QUINOXALIN-2-YL)PHENYL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to the combination of quinoxaline and sulfonamide moieties, which enhances its pharmacological profile and broadens its range of applications .
Properties
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c29-25(19-6-4-8-21(16-19)34(30,31)28-11-13-32-14-12-28)33-20-7-3-5-18(15-20)24-17-26-22-9-1-2-10-23(22)27-24/h1-10,15-17H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBSQSJACCWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxy-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid](/img/structure/B3456186.png)
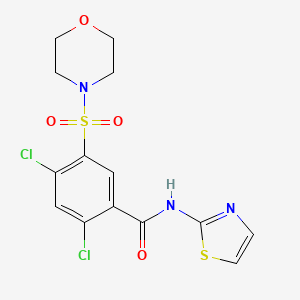

![4-[3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl]sulfonylmorpholine](/img/structure/B3456219.png)
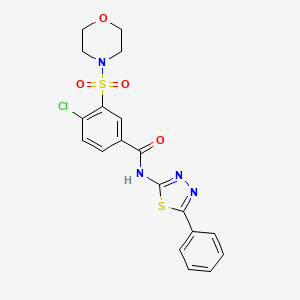
![[3-[(4-Methylbenzoyl)amino]phenyl] 3-piperidin-1-ylsulfonylbenzoate](/img/structure/B3456227.png)
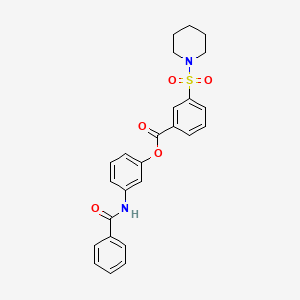
![2-bromo-5-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3456231.png)
![5-[bis(2-hydroxyethyl)sulfamoyl]-2-bromo-N-phenylbenzamide](/img/structure/B3456238.png)
![1-[3-(PIPERIDINE-1-SULFONYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B3456250.png)
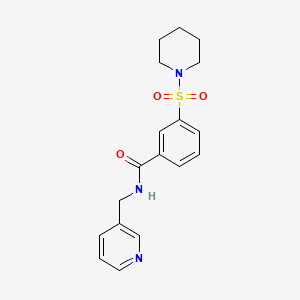
![1-methyl-4-[4-(4-nitrophenoxy)phenyl]sulfonylpiperazine](/img/structure/B3456259.png)
